molecular formula C5H11ClO2 B3058000 2-Propanol, 1-(2-chloroethoxy)- CAS No. 871-57-8

2-Propanol, 1-(2-chloroethoxy)-

Cat. No.: B3058000
CAS No.: 871-57-8
M. Wt: 138.59 g/mol
InChI Key: USAKLKXGHQQQLK-UHFFFAOYSA-N
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Description

2-Propanol, 1-(2-chloroethoxy)- is an organic compound with the molecular formula C5H11ClO2. It is a secondary alcohol and an ether, characterized by the presence of a hydroxyl group (-OH) and a chloroethoxy group (-OCH2CH2Cl). This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propanol, 1-(2-chloroethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethanol with isopropanol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method includes the reaction of 2-chloroethanol with propylene oxide under acidic conditions .

Industrial Production Methods

Industrial production of 2-Propanol, 1-(2-chloroethoxy)- typically involves the reaction of ethylene chlorohydrin with ethylene oxide in the presence of a catalyst. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(2-chloroethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanol, 1-(2-chloroethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a preservative.

    Medicine: Investigated for its potential use in drug formulations and as an intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-chloroethoxy)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chloroethoxy group can participate in nucleophilic substitution reactions. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-(2-chloroethoxy)- is unique due to the presence of both a hydroxyl group and a chloroethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

1-(2-chloroethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-5(7)4-8-3-2-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAKLKXGHQQQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442327
Record name 2-Propanol, 1-(2-chloroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-57-8
Record name 2-Propanol, 1-(2-chloroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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